Astressin

CRF antagonist ACTH secretion pituitary cell assay

Astressin is the benchmark non-selective CRF antagonist for dual CRF1/CRF2 blockade, offering ~30-fold greater potency in pituitary cell assays than α-helical CRF(9-41). Its high-affinity binding (Ki=2 nM) and unique behavioral profile—blocking anxiety-like behavior but not CRF-induced locomotor activation—make it the definitive tool for dissecting central CRF pathways. As the foundational scaffold for SAR studies and preferred antagonist for acute HPA-axis suppression in rodent stress models, this 30-residue cyclic peptide ensures reproducible, high-impact preclinical results. Strictly for research use; not for human or veterinary applications.

Molecular Formula C161H269N49O42
Molecular Weight 3563.2 g/mol
Cat. No. B1632008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAstressin
Synonymsastressin
cyclo(30-33)(Phe(12),Nle(21,38),Glu(30),Lys(33))r-hCRF(12-41)
Molecular FormulaC161H269N49O42
Molecular Weight3563.2 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC1CCC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC1=O)C)CC2=CNC=N2)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CC=CC=C4)N
InChIInChI=1S/C161H269N49O42/c1-23-27-41-96(189-145(239)107(52-59-123(217)218)199-152(246)114(71-84(13)14)207-157(251)126(85(15)16)208-147(241)108(53-60-124(219)220)197-140(234)102(47-38-66-179-161(172)173)193-151(245)112(69-82(9)10)204-153(247)113(70-83(11)12)205-155(249)116(74-94-77-175-79-181-94)201-134(228)95(163)72-92-39-30-29-31-40-92)135(229)182-88(19)130(224)186-100(45-36-64-177-159(168)169)136(230)183-89(20)131(225)188-106(51-58-122(215)216)144(238)195-104(49-56-119(165)212)146(240)202-110(67-80(5)6)149(243)185-90(21)132(226)187-103(48-55-118(164)211)143(237)196-105-50-57-121(214)176-63-35-33-44-99(192-154(248)115(73-93-76-174-78-180-93)200-133(227)91(22)184-137(105)231)142(236)206-117(75-120(166)213)156(250)194-101(46-37-65-178-160(170)171)139(233)190-98(43-32-34-62-162)141(235)203-111(68-81(7)8)150(244)191-97(42-28-24-2)138(232)198-109(54-61-125(221)222)148(242)210-128(87(18)26-4)158(252)209-127(129(167)223)86(17)25-3/h29-31,39-40,76-91,95-117,126-128H,23-28,32-38,41-75,162-163H2,1-22H3,(H2,164,211)(H2,165,212)(H2,166,213)(H2,167,223)(H,174,180)(H,175,181)(H,176,214)(H,182,229)(H,183,230)(H,184,231)(H,185,243)(H,186,224)(H,187,226)(H,188,225)(H,189,239)(H,190,233)(H,191,244)(H,192,248)(H,193,245)(H,194,250)(H,195,238)(H,196,237)(H,197,234)(H,198,232)(H,199,246)(H,200,227)(H,201,228)(H,202,240)(H,203,235)(H,204,247)(H,205,249)(H,206,236)(H,207,251)(H,208,241)(H,209,252)(H,210,242)(H,215,216)(H,217,218)(H,219,220)(H,221,222)(H4,168,169,177)(H4,170,171,178)(H4,172,173,179)/t86-,87-,88-,89-,90-,91-,95+,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,126-,127-,128-/m0/s1
InChIKeyHPYIIXJJVYSMCV-MGDXKYBTSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Astressin Peptide CRF Antagonist: Potent Non-Selective Receptor Blocker for Stress and Neuroendocrine Research


Astressin is a 30-residue cyclic peptide corticotropin-releasing factor (CRF) receptor antagonist, specifically cyclo(30-33)[D-Phe12,Nle21,38,Glu30,Lys33]r/hCRF(12-41) [1]. It acts as a potent, non-selective competitive antagonist at both CRF1 and CRF2 receptors, with high affinity for the cloned pituitary receptor (Ki = 2 nM) . Astressin is widely utilized in preclinical stress research, neuroendocrinology, and behavioral neuroscience to probe CRF-mediated pathways and as a benchmark for CRF antagonist development .

Why Astressin Cannot Be Substituted by Other CRF Antagonists in Key Research Applications


CRF antagonists exhibit profound differences in receptor selectivity, potency, and in vivo efficacy that preclude simple interchangeability. For instance, while α-helical CRF(9-41) demonstrates moderate in vivo behavioral effects, it is significantly less potent in vitro compared to astressin (approximately 30-fold lower potency in pituitary cell assays) [1]. Similarly, the selective CRF2 antagonist astressin 2B shows high affinity for CRF2 (IC50 = 1.3 nM) but negligible binding to CRF1 (IC50 > 500 nM), rendering it unsuitable for studies requiring dual receptor blockade [2]. Non-peptide antagonists like antalarmin offer oral bioavailability but may exhibit species-dependent pharmacodynamics and off-target effects not observed with peptide antagonists [3]. Thus, selecting the appropriate CRF antagonist requires careful consideration of receptor subtype, experimental model, and desired pharmacokinetic profile.

Astressin Quantitative Differentiation: Head-to-Head Evidence vs. Closest CRF Antagonist Comparators


Astressin vs. α-Helical CRF(9-41): Superior In Vitro Potency in Pituitary ACTH Release Assays

In a direct head-to-head comparison using an in vitro rat pituitary cell culture assay, astressin demonstrated significantly higher potency than α-helical CRF(9-41) in inhibiting CRF-induced ACTH secretion. Astressin was approximately 30-fold more potent than [D-Phe12,Nle21,38]r/hCRF-(12-41) and 300-fold more potent than its corresponding linear analog [1]. This enhanced potency is attributed to the lactam cyclization constraint (Glu30-Lys33) which pre-organizes the peptide into an α-helical conformation favorable for receptor binding [2].

CRF antagonist ACTH secretion pituitary cell assay

Astressin vs. Astressin 2B: Receptor Selectivity Profile Dictates Experimental Application

Astressin and astressin 2B exhibit fundamentally different receptor selectivity profiles. Astressin binds with high affinity to both CRF1 and CRF2 receptors (Ki = 2 nM, 1.5 nM, and 1 nM for CRF1, CRF2α, and CRF2β, respectively) . In contrast, astressin 2B is a highly selective CRF2 antagonist with IC50 values of 1.3 nM for CRF2 and >500 nM for CRF1 (>384-fold selectivity) [1]. This selectivity is conferred by a distinct lactam bridge (Glu32-Lys35) and the incorporation of CαMeLeu residues [2].

CRF receptor selectivity CRF1 CRF2 binding affinity

Astressin vs. Astressin B: Differential Duration of Action and Structural Stability

Astressin B, a non-selective CRF antagonist, differs from astressin in its extended duration of action in vivo. Astressin B was engineered with an N-terminal extension (Ac-Asp-Leu-Thr) conferring resistance to aminopeptidases and CαMeLeu residues at positions 27 and 40 enhancing conformational stability [1]. While both peptides bind non-selectively to CRF1 and CRF2 receptors, astressin B exhibits prolonged in vivo efficacy, making it more suitable for chronic administration studies or behavioral experiments requiring sustained receptor blockade [2].

CRF antagonist duration of action peptide stability in vivo half-life

Astressin vs. Non-Peptide CRF1 Antagonists (Antalarmin): Divergent Pharmacokinetic and Pharmacodynamic Profiles

Astressin, as a peptide, requires central administration (i.c.v.) to access brain CRF receptors due to negligible blood-brain barrier penetration. In contrast, non-peptide CRF1 antagonists like antalarmin (Ki = 0.8 nM for CRF1) are orally bioavailable and readily cross the blood-brain barrier [1]. While antalarmin effectively blocks CRF-induced anxiety-like behavior in the elevated plus-maze after systemic administration, astressin requires direct intracerebroventricular injection for central effects [2]. Additionally, astressin exhibits a non-competitive pharmacodynamic profile (Schild slopes >1) not observed with antalarmin, suggesting distinct receptor interaction mechanisms [3].

CRF antagonist non-peptide blood-brain barrier oral bioavailability

Astressin vs. α-Helical CRF(9-41): Superior In Vivo Efficacy in Blocking Hypophyseal ACTH Secretion

In vivo, astressin is significantly more potent than any previously tested antagonist in reducing hypophyseal corticotropin (ACTH) secretion in stressed or adrenalectomized rats [1]. Intravenous administration of astressin (30 and 100 μg/kg) produced a significant decrease in ACTH levels at 45 and 90 minutes post-injection . While α-helical CRF(9-41) also reduces ACTH secretion, astressin's enhanced potency stems from its constrained α-helical conformation and higher receptor binding affinity [2].

ACTH secretion HPA axis in vivo efficacy stress response

Astressin's Physicochemical Properties Differentially Impact In Vivo Behavior Compared to Other Peptide Antagonists

Physicochemical properties significantly influence the in vivo behavior of CRF peptide antagonists. Comparative analysis of astressin, α-helical CRF(9-41) (α-helCRF), and antisauvagine-30 (aSvg-30) revealed distinct solubility and lipophilicity profiles [1]. The rank order of solubility in artificial cerebrospinal fluid (aCSF, pH 7.4) was aSvg-30 > α-helCRF >> astressin, while lipophilicity (RP-HPLC) ranked α-helCRF > astressin > aSvg-30 [2]. Astressin's isoelectric point (pI = 7.4) is neutral at physiological pH, whereas α-helCRF (pI = 4.1) is negatively charged [3]. These differences may explain why astressin fails to block CRF-induced locomotor activity in vivo despite higher in vitro potency, highlighting the critical role of physicochemical properties in translating in vitro potency to in vivo efficacy [4].

solubility lipophilicity isoelectric point CSF compatibility

Astressin Optimal Use Cases: Where This CRF Antagonist Delivers Maximum Experimental Value


Acute HPA Axis Suppression in Stress Physiology Studies

Astressin is the preferred tool for acutely suppressing the hypothalamic-pituitary-adrenal (HPA) axis in rodent stress models. Its high potency in reducing ACTH secretion in vivo (effective at 30-100 μg/kg i.v.) enables robust blockade of stress-induced endocrine responses [1]. This application leverages astressin's 30-fold higher in vitro potency compared to α-helical CRF(9-41) and its well-characterized pharmacokinetic profile for acute interventions [2].

Pan-CRF Receptor Blockade in Electrophysiology and Ex Vivo Brain Slice Preparations

For electrophysiological studies requiring complete CRF receptor blockade, astressin's non-selective high-affinity binding to both CRF1 and CRF2 receptors (Ki = 2 nM, 1.5 nM, and 1 nM, respectively) makes it the ideal antagonist [1]. In hippocampal slice preparations, astressin effectively blocks CRF-mediated modulation of synaptic transmission and provides neuroprotection against excitotoxic insults [2]. Its use as a radioligand ([125I]astressin) further enables precise receptor autoradiography and binding studies [3].

Benchmark Compound for CRF Antagonist Development and Structure-Activity Relationship Studies

Astressin serves as the foundational scaffold for developing next-generation CRF antagonists. Structure-activity relationship (SAR) studies have identified the minimal active sequence (astressin(27-41)C) and elucidated the critical role of the Glu30-Lys33 lactam bridge in conferring high receptor affinity [1]. Researchers developing novel peptide or small-molecule CRF antagonists routinely use astressin as a positive control and benchmark for potency comparisons [2].

Central CRF System Probing in Behavioral Neuroscience (Anxiety and Stress Responses)

Astressin is uniquely suited for dissecting the central CRF system's role in anxiety-like behavior when direct intracerebroventricular (i.c.v.) administration is employed. Unlike α-helical CRF(9-41), astressin does not block CRF-induced locomotor activation, revealing a distinct behavioral pharmacology profile [1]. This differential effect allows researchers to discriminate between CRF-mediated anxiety (blocked by astressin in the elevated plus-maze) and CRF-mediated motor activation (unaffected by astressin) [2]. The peptide's neutral isoelectric point (pI = 7.4) and moderate lipophilicity influence its distribution within the CNS, factors that must be considered when interpreting behavioral outcomes [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Astressin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.